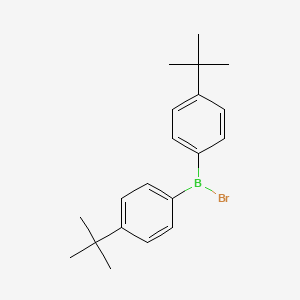
Bromobis(4-tert-butylphenyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromobis(4-tert-butylphenyl)borane is an organoboron compound with the molecular formula C20H26BBr It is characterized by the presence of a boron atom bonded to two 4-tert-butylphenyl groups and one bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromobis(4-tert-butylphenyl)borane can be synthesized through the reaction of 4-tert-butylphenylboronic acid with bromine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the bromine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Bromobis(4-tert-butylphenyl)borane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation Reactions: The boron center can be oxidized to form boronic acids or boronates.
Reduction Reactions: The compound can be reduced to form borohydrides or other boron-containing species.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation Reactions: Often carried out using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Result in the formation of new organoboron compounds with different substituents.
Oxidation Reactions: Yield boronic acids or boronates.
Reduction Reactions: Produce borohydrides or other reduced boron species.
Scientific Research Applications
Bromobis(4-tert-butylphenyl)borane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in the development of boron-containing drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Bromobis(4-tert-butylphenyl)borane in chemical reactions involves the formation of a boron-carbon bond through the interaction of the boron center with electrophilic or nucleophilic species. In cross-coupling reactions, the boron atom facilitates the transfer of organic groups to a metal catalyst, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Phenylboronic Acid: Another organoboron compound used in cross-coupling reactions.
4-tert-Butylphenylboronic Acid: Similar structure but lacks the bromine atom.
Dibromoborane: Contains two bromine atoms bonded to boron.
Uniqueness: Bromobis(4-tert-butylphenyl)borane is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of the bulky tert-butyl groups also influences its steric properties, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
916162-47-5 |
|---|---|
Molecular Formula |
C20H26BBr |
Molecular Weight |
357.1 g/mol |
IUPAC Name |
bromo-bis(4-tert-butylphenyl)borane |
InChI |
InChI=1S/C20H26BBr/c1-19(2,3)15-7-11-17(12-8-15)21(22)18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3 |
InChI Key |
OJJBURNBUHKKJB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)(C)C)(C2=CC=C(C=C2)C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















